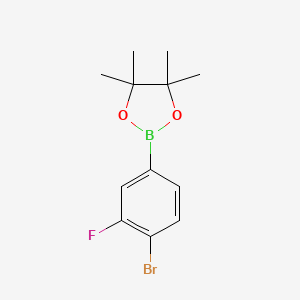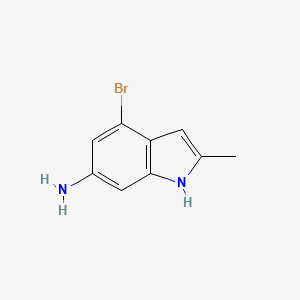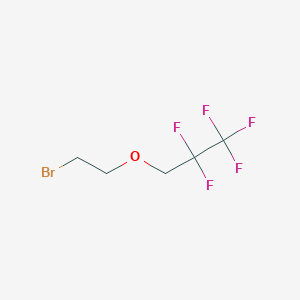
3-(2-Bromoethoxy)-1,1,1,2,2-pentafluoropropane
Vue d'ensemble
Description
3-(2-Bromoethoxy)-1,1,1,2,2-pentafluoropropane, also known as 2-bromo-1,1,1,2,2-pentafluoropropane-3-ol, is an organic compound belonging to the class of brominated fluorocarbons. This compound is a colorless liquid with a boiling point of 28.9°C and a melting point of -38.7°C. It is soluble in water, alcohols, and a variety of organic solvents. It is also an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and polymers.
Applications De Recherche Scientifique
Fluorinated Building Blocks and Synthesis
3-(2-Bromoethoxy)-1,1,1,2,2-pentafluoropropane serves as a versatile building block in the synthesis of various fluorinated compounds. For instance, it is instrumental in creating trifluoromethylated heterocycles and aliphatic compounds. Its derivates, such as 1,1,1-trifluoro-1,2-epoxypropane, emerge as significant intermediates for further chemical transformations, highlighting the compound's role in expanding the toolkit for fluorinated synthesis (Norbert Lui, A. Marhold, & M. Rock, 1998).
Catalysis and Polymerization
The compound's structural features facilitate its use in catalysis and polymerization processes. For example, vinylpentafluorocyclopropane, derived from reactions involving bromofluorocarbons like 3-(2-Bromoethoxy)-1,1,1,2,2-pentafluoropropane, undergoes rapid polymerization under radical conditions. This process yields highly crystalline Z-fluoropolyolefin, which has applications in cross-linking and grafting, demonstrating the compound's potential in creating advanced materials (Zhen Yang, 2003).
Spectroscopy and Molecular Analysis
High-resolution spectroscopy studies, such as CP-FTMW (chirped-pulse Fourier transform microwave) spectroscopy, leverage 3-(2-Bromoethoxy)-1,1,1,2,2-pentafluoropropane to explore dipole-forbidden transition effects in bromofluorocarbons. These studies provide insights into the molecular structure and behavior of fluorinated compounds, expanding our understanding of their physical and chemical properties. The detailed analysis of rotational spectroscopic parameters and nuclear quadrupole coupling constants derived from these studies underscores the significance of this compound in advancing spectroscopic techniques and molecular science (Frank E. Marshall et al., 2018).
Synthesis of Fluorinated Compounds
The ability to act as a precursor for various fluorinated compounds further illustrates the importance of 3-(2-Bromoethoxy)-1,1,1,2,2-pentafluoropropane in synthetic chemistry. Research shows its utility in preparing substances with potential applications ranging from pharmaceuticals to materials science. By facilitating the introduction of fluorine atoms or functional groups into molecules, this compound plays a crucial role in the synthesis of highly specialized fluorinated molecules, which can have unique physical, chemical, and biological properties (W. Dmowski, 2011).
Propriétés
IUPAC Name |
3-(2-bromoethoxy)-1,1,1,2,2-pentafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF5O/c6-1-2-12-3-4(7,8)5(9,10)11/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBADQYTORWLND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethoxy)-1,1,1,2,2-pentafluoropropane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




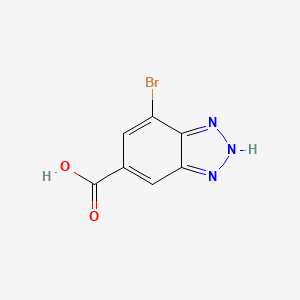
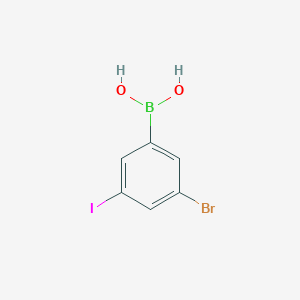
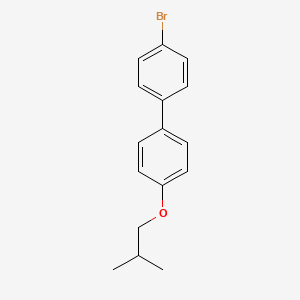
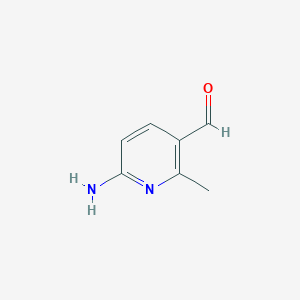

![4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid](/img/structure/B1528207.png)
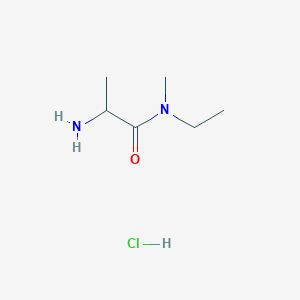
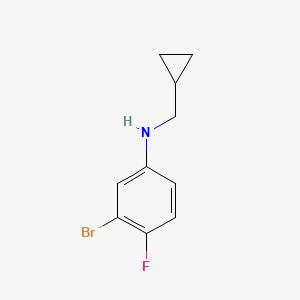
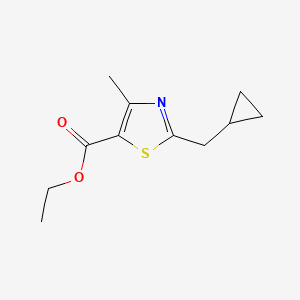
![6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane](/img/structure/B1528211.png)

